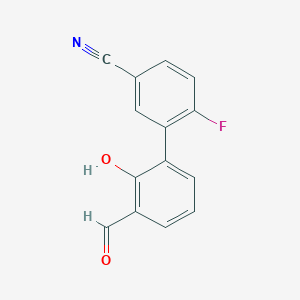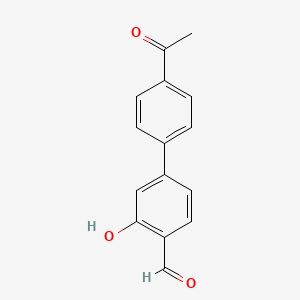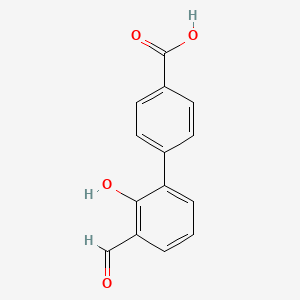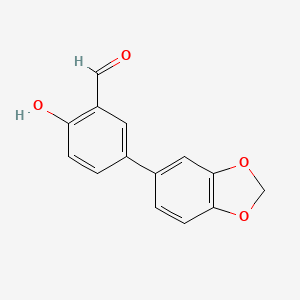
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% (6-CFPF-2F) is a chemical compound with a wide range of applications in scientific research and industry. It is a relatively new compound, first synthesized in 2020, and has already been used in a variety of research studies.
Scientific Research Applications
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and antiviral activity. It has also been used in studies of cell signaling pathways, gene regulation, and drug delivery.
Mechanism of Action
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% works by binding to specific proteins, enzymes, and other molecules in the body. It can inhibit or activate certain proteins and enzymes, thus affecting the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, as well as to stimulate the activity of certain enzymes, such as kinases. It has also been shown to affect gene expression, cell signaling pathways, and drug delivery.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity (95%). This allows for more accurate results and greater control over the experiments. However, one of the major limitations is its relatively high cost, which can limit its use in some experiments.
Future Directions
There are many potential future directions for 6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% research. These include further studies of its mechanism of action, its potential use in drug development, its potential use in gene therapy, and its potential use in diagnostic tests. Additionally, further research into its biochemical and physiological effects could lead to new and improved treatments for a variety of diseases and disorders.
Synthesis Methods
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-cyano-2-fluorophenol and formaldehyde in the presence of a base catalyst to form 6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%. The second step involves the purification of the compound using a solvent extraction process. The resulting compound is a white solid with a purity of 95%.
properties
IUPAC Name |
4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-9(7-16)6-12(13)11-3-1-2-10(8-17)14(11)18/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOVZVAFLDFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685144 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-79-8 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














